molecular formula C5H8N2O2 B12089388 1H-Imidazole, acetate CAS No. 30581-89-6

1H-Imidazole, acetate

Cat. No.: B12089388
CAS No.: 30581-89-6
M. Wt: 128.13 g/mol
InChI Key: OFGDSGVGRWPQJQ-UHFFFAOYSA-N
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Description

1H-Imidazole, acetate is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms at positions 1 and 3. This compound is known for its versatility and utility in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole, acetate can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, which leads to the formation of disubstituted imidazoles . Another method involves the oxidation of ketones followed by dehydrative coupling with aldehydes and ammonium acetate . These reactions typically require mild conditions and exhibit good functional group tolerance.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. For example, a one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions has been reported . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .

Mechanism of Action

The mechanism of action of 1H-Imidazole, acetate involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile ligand in biochemical processes .

Comparison with Similar Compounds

1H-Imidazole, acetate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives .

Properties

CAS No.

30581-89-6

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

acetic acid;1H-imidazole

InChI

InChI=1S/C3H4N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h1-3H,(H,4,5);1H3,(H,3,4)

InChI Key

OFGDSGVGRWPQJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CN=CN1

Related CAS

3251-69-2 (hydrochloride of 4-acetic acid)
645-65-8 (cpd specified as 4-acetic acid)

Origin of Product

United States

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